Sakakin

Description

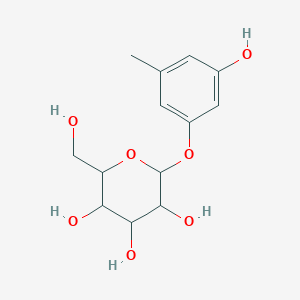

Structure

3D Structure

Properties

Molecular Formula |

C13H18O7 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 |

InChI Key |

YTXIGTCAQNODGD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Orcinol Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol glucoside (OG), a naturally occurring phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of Orcinol glucoside's biological effects, with a focus on its anti-osteoporotic, antidepressant, antioxidant, and anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anti-Osteoporotic Activity

Orcinol glucoside has demonstrated significant potential in the management of osteoporosis by modulating key signaling pathways involved in bone metabolism. It has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while inhibiting their differentiation into adipocytes.[1][4] Furthermore, OG plays a crucial role in attenuating oxidative stress and autophagy in osteoclasts.[2][5]

Modulation of Mesenchymal Stem Cell Fate

Studies have indicated that Orcinol glucoside facilitates the commitment of bone mesenchymal stem cells (BMSCs) towards an osteoblastic lineage, thereby promoting bone formation.[4] This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.[1][4]

Inhibition of Osteoclastogenesis

Orcinol glucoside has been observed to inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption. This is achieved through the attenuation of oxidative stress and autophagy via the activation of the Nrf2/Keap1 and mTOR signaling pathways.[2][5]

Quantitative Data on Anti-Osteoporotic Effects

| Parameter | Model | Treatment | Result | Reference |

| Bone Mineral Density (BMD) | Senescence-Accelerated Mouse Prone 6 (SAMP6) | Orcinol Glucoside | Attenuated bone loss | [2] |

| Osteoblast Differentiation | Bone Mesenchymal Stem Cells (BMSCs) | Orcinol Glucoside | Promoted osteoblastic differentiation | [4] |

| Adipocyte Differentiation | Bone Mesenchymal Stem Cells (BMSCs) | Orcinol Glucoside | Inhibited adipogenic differentiation | [4] |

| Osteoclast Formation | RAW264.7 cells | Orcinol Glucoside | Inhibited RANKL-induced osteoclast formation | [2] |

Signaling Pathway for Anti-Osteoporotic Activity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orcinol glucoside facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sakakin source and natural occurrence

The Enigmatic Case of 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside: A Review of Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature reveals a significant finding: the specific compound 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside does not appear to have been discovered, synthesized, or studied. While the constituent parts of its name—a substituted phenyl ring and a glucose moiety—are common in natural products and synthetic chemistry, this particular combination is not described in the current body of scientific knowledge.

This technical guide will address the absence of information on the target compound and provide an overview of closely related molecules for which data is available. This approach is intended to offer a valuable resource for researchers, scientists, and drug development professionals by highlighting existing knowledge on similar structures and outlining potential avenues for future investigation.

Closely Related and Characterized Glucosides

While 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside remains elusive, several structurally similar compounds have been identified and characterized. These molecules, featuring modifications to the phenyl ring, offer insights into the potential synthesis, biological activities, and therapeutic applications of this class of compounds.

One such related molecule is 4-Acetyl-3-hydroxy-5-methylphenyl β-D-glucopyranoside . This glycoside has been cataloged and possesses a defined chemical structure.[1] Another similar compound is 3-hydroxy-5-methylphenyl 6-O-β-D-glucopyranosyl-β-D-Glucopyranoside , which features an additional glucose unit.[2]

Furthermore, a variety of other phenyl β-D-glucopyranosides with different substitutions on the phenyl ring have been reported, including:

-

β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl , also known as Polydatin, a natural compound with documented biological activities.[3]

-

3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL beta-D-GLUCOPYRANOSIDE .[4]

-

3-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-buten-1-ylidene)cyclohexyl beta-D-glucopyranoside .[5]

-

4-methylphenyl beta-D-glucopyranoside .[6]

The study of these related compounds provides a foundation for hypothesizing the potential properties and synthetic routes for the yet-undiscovered 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside.

Potential Synthetic Strategies

The synthesis of β-D-glucopyranosides is a well-established field in carbohydrate chemistry. Generally, these syntheses involve the coupling of a protected glucose derivative (the glycosyl donor) with a phenolic aglycone (the glycosyl acceptor). Enzymatic methods also present a viable and often stereoselective alternative.[7]

A plausible synthetic workflow for the target compound could be conceptualized as follows:

Anticipated Biological Activity and Future Directions

The biological activities of phenyl glycosides are diverse and depend heavily on the nature and position of substituents on the phenyl ring. For example, some phenyl-β-D-glucopyranosides have demonstrated anti-inflammatory properties.[8] Other related glycosides have shown a range of activities, including antifungal and antiviral effects.[9][10]

Given the lack of data, the discovery and characterization of 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside would represent a novel contribution to the field. Future research efforts could focus on the following logical progression:

References

- 1. 4-Acetyl-3-hydroxy-5-methylphenyl beta-D-glucopyranoside | C15H20O8 | CID 45783012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-hydroxy-5-methylphenyl 6-O-β-D-glucopyranosyl-β-D-Glucopyranoside, CAS No. 164991-86-0 - iChemical [ichemical.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL beta-D-GLUCOPYRANOSIDE | C21H26O9 | CID 11430133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-buten-1-ylidene)cyclohexyl beta-D-glucopyranoside | C19H30O8 | CID 45783010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-D-Glucopyranoside, 4-methylphenyl | C13H18O6 | CID 88447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activities of synthetic triterpenoid and steroid beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activities of synthetic triterpenoid and steroid beta-D-glucopyranosyl-(1-->2)-alpha-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Sakakin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakakin, also known as Orcinol glucoside, is a naturally occurring phenolic glycoside with significant therapeutic potential. Isolated from the rhizomes of Curculigo orchioides, this compound has demonstrated potent antioxidant, anxiolytic, and antidepressant activities. This technical guide provides a comprehensive overview of the core physicochemical properties of Sakakin, detailed experimental protocols for its analysis, and an elucidation of its known signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Physicochemical Properties

Sakakin is a white to light yellow crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. While some experimental values are available, certain parameters like the pKa are based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₇ | [1][2] |

| Molecular Weight | 286.28 g/mol | [1][2][3] |

| CAS Number | 21082-33-7 | [1] |

| Appearance | White, light gray or light yellow crystalline powder | [1][2] |

| Melting Point | 132-138 °C | [1][4] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Solubility | ||

| ≥12.32 mg/mL in Water | [5] | |

| ≥11.3 mg/mL in Ethanol | [5] | |

| ≥28.6 mg/mL in DMSO | [6] | |

| Soluble in Pyridine, Methanol | ||

| Predicted pKa | 9.55 ± 0.10 | [4] |

| XLogP3 | -0.5 | [3] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Topological Polar Surface Area | 120 Ų | [3] |

| Storage Conditions | Store at ≤ -20°C in an inert atmosphere | [1][4] |

Experimental Protocols

This section details the methodologies for the purification and analysis of Sakakin, as well as for the evaluation of its biological activities.

High-Performance Liquid Chromatography (HPLC) Purification of Sakakin

The following protocol is adapted from methods used for the purification of glycosides from Curculigo orchioides.[7]

Objective: To purify Sakakin from a crude extract of Curculigo orchioides.

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column

-

UV detector

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional, for improved peak shape)

-

Crude extract of Curculigo orchioides dissolved in the initial mobile phase composition.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% TFA (v/v)

-

Mobile Phase B: Acetonitrile with 0.1% TFA (v/v)

-

-

Gradient Elution:

-

Establish a linear gradient from 10% to 50% Mobile Phase B over 40 minutes.

-

The flow rate should be maintained at 10 mL/min.

-

-

Sample Injection:

-

Inject the dissolved crude extract onto the column.

-

-

Detection and Fraction Collection:

-

Monitor the elution profile at 280 nm.

-

Collect fractions corresponding to the peak identified as Sakakin based on retention time of a standard.

-

-

Purity Analysis:

-

Analyze the collected fractions using analytical HPLC to confirm purity.

-

Pool the pure fractions and evaporate the solvent under reduced pressure.

-

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant capacity of natural compounds.[1][8]

Objective: To determine the free radical scavenging activity of Sakakin.

Reagents:

-

Sakakin stock solution (in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

Procedure:

-

Prepare serial dilutions of the Sakakin stock solution.

-

In a 96-well microplate, add 100 µL of each Sakakin dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

Determine the IC₅₀ value, which is the concentration of Sakakin required to scavenge 50% of the DPPH radicals.

Evaluation of Antidepressant-like Activity: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant activity.[3][9][10]

Objective: To assess the antidepressant-like effects of Sakakin in a mouse model.

Apparatus:

-

A transparent cylindrical tank (30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm.

Procedure:

-

Administer Sakakin or a vehicle control to mice, typically 30-60 minutes before the test.

-

Gently place each mouse individually into the water-filled cylinder.

-

Record the behavior for a total of 6 minutes.

-

The last 4 minutes of the test are typically analyzed.

-

The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.

-

A significant decrease in the duration of immobility in the Sakakin-treated group compared to the control group is indicative of an antidepressant-like effect.

Assessment of Anxiolytic-like Activity: Open Field Test (OFT)

The OFT is used to evaluate general locomotor activity and anxiety-like behavior in rodents.[2][11][12]

Objective: To determine the anxiolytic-like properties of Sakakin in mice.

Apparatus:

-

A square arena (typically 40x40 cm or 50x50 cm) with walls. The arena is often divided into a central zone and a peripheral zone.

-

A video camera mounted above the arena to record the animal's movement.

Procedure:

-

Administer Sakakin or a vehicle control to mice 30-60 minutes prior to the test.

-

Place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period, typically 5-10 minutes.

-

Record and analyze the following parameters using a video tracking system:

-

Time spent in the center zone versus the peripheral zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

-

An increase in the time spent and the number of entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic effect.

Western Blot Analysis of Signaling Proteins

This protocol is for the detection and quantification of proteins involved in the BDNF signaling pathway.[13][14][15]

Objective: To measure the expression levels of BDNF, TrkB, p-CREB, and p-ERK1/2 in brain tissue samples.

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-BDNF, anti-TrkB, anti-p-CREB, anti-p-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Homogenize brain tissue (e.g., hippocampus) in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

ELISA for Corticosterone and ACTH

This method is for the quantitative measurement of stress hormones in plasma or serum.[16][17][18]

Objective: To quantify the levels of corticosterone and ACTH in blood samples.

Materials:

-

Commercially available ELISA kits for corticosterone and ACTH.

-

Microplate reader.

Procedure:

-

Collect blood samples and prepare plasma or serum according to the kit instructions.

-

Follow the specific protocol provided with the ELISA kit, which typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding an enzyme-conjugated secondary antibody or a competitive tracer.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the concentrations of corticosterone and ACTH in the samples based on the standard curve.

Signaling Pathways

Sakakin has been shown to exert its antidepressant and anxiolytic effects by modulating the hypothalamic-pituitary-adrenal (HPA) axis and enhancing the brain-derived neurotrophic factor (BDNF) signaling pathway.

Modulation of the HPA Axis

The HPA axis is a major neuroendocrine system that regulates the body's response to stress. Chronic stress can lead to hyperactivity of the HPA axis, which is implicated in mood disorders. Sakakin has been observed to downregulate the hyperactivity of the HPA axis. This is evidenced by a reduction in the levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. anilocus.com [anilocus.com]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. raybiotech.com [raybiotech.com]

- 7. tautobiotech.com [tautobiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. animal.research.wvu.edu [animal.research.wvu.edu]

- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impaired TrkB-mediated ERK1/2 Activation in Huntington Disease Knock-in Striatal Cells Involves Reduced p52/p46 Shc Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of ERK/CREB/BDNF pathway involved in abnormal behavior of neonatally Borna virus-infected rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medimabs.com [medimabs.com]

- 17. eaglebio.com [eaglebio.com]

- 18. elisakits.co.uk [elisakits.co.uk]

Sakakin (CAS 21082-33-7): A Comprehensive Technical Review for Drug Development Professionals

An In-depth Guide to the Preclinical Profile of a Promising Phenolic Glycoside

Sakakin, also known as Orcinol Glucoside, is a naturally occurring phenolic glycoside isolated from the rhizomes of Curculigo orchioides.[1][2] This compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-osteoporotic, antidepressant, and anxiolytic properties.[2][3][4][5] This technical guide provides a comprehensive overview of the existing scientific literature on Sakakin, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 21082-33-7 | |

| Molecular Formula | C₁₃H₁₈O₇ | |

| Molecular Weight | 286.28 g/mol | |

| Appearance | White to light gray or light yellow crystalline powder | |

| Purity | ≥98% (HPLC) | |

| Melting Point | 132 °C | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage Conditions | Store at ≤ -4 °C |

Quantitative Data Summary

Antioxidant Activity

| Assay | IC₅₀ (mM) | Source |

| Hydroxyl Radical Scavenging | 1.39 | [5] |

| Superoxide Anion Radical Scavenging | 2.49 | [5] |

Anxiolytic Activity in Mice (Oral Administration)

| Dose (mg/kg) | Test | Key Findings | Reference(s) |

| 5, 10, 20 | Elevated Plus-Maze | Increased time spent in and entries into open arms | [5][6][7] |

| 5, 10 | Hole-Board Test | Increased number of head-dips | [5][6][7] |

| 5, 10, 20 | Open-Field Test | No significant effect on locomotion (indicating no sedative effects) | [5][6][7] |

Antidepressant Activity in a Rat Model of Chronic Unpredictable Mild Stress (CUMS)

| Dose (mg/kg) | Test | Key Findings | Reference(s) |

| 1.5, 3, 6 | Sucrose Preference Test | Increased sucrose preference | [4] |

| 1.5, 3, 6 | Forced Swim Test | Decreased immobility time | [4] |

| 1.5, 3, 6 | Tail Suspension Test | Decreased immobility time | [4] |

| 1.5 | Open Field Test | Increased rearing frequency | [4] |

Effects on Osteoporosis and Osteoblast Differentiation

| Model | Treatment | Key Findings | Reference(s) |

| Ovariectomized (OVX) Mice | Orcinol Glucoside (OG) | Prevented bone loss by stimulating bone formation and attenuating fat formation. | [8] |

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Orcinol Glucoside (OG) | Promoted osteoblastic differentiation and inhibited adipogenic differentiation. | [8] |

| SAMP6 Mice (Senile Osteoporosis Model) | Orcinol Glucoside (OG) | Attenuated bone loss and inhibited osteoclast formation and bone resorption activities. | [3] |

| RAW264.7 Cells (Osteoclast Precursors) | Orcinol Glucoside (OG) | Inhibited RANKL and H₂O₂-induced osteoclast differentiation. | [3] |

Key Signaling Pathways

Sakakin has been shown to modulate several key signaling pathways, which are central to its observed biological effects.

Wnt/β-catenin Signaling Pathway in Osteogenesis

Note: The primary study detailing this pathway has been retracted. The findings are presented here for informational purposes with this important caveat.

Sakakin was reported to promote the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts by activating the Wnt/β-catenin signaling pathway.[8] The proposed mechanism involved the activation and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[8]

References

- 1. Antioxidative phenols and phenolic glycosides from Curculigo orchioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Orcinol glucoside facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Therapeutic Potential of Sakakin (Orcinol Glucoside)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakakin, chemically identified as Orcinol Glucoside (OG) or 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside (CAS 21082-33-7), is a natural phenolic glycoside isolated from the rhizomes of Curculigo orchioides. Emerging research has highlighted its potential as a multi-target therapeutic agent, particularly in the context of metabolic and age-related diseases such as osteoporosis. This document provides a comprehensive technical overview of Sakakin's known mechanisms of action, focusing on its modulation of key signaling pathways that regulate cellular differentiation, oxidative stress, and autophagy. While quantitative data on direct molecular interactions remain limited in publicly accessible literature, this guide synthesizes the current understanding of Sakakin's biological effects and the experimental basis for these findings.

Core Therapeutic Area: Osteoporosis and Cellular Differentiation

The primary therapeutic potential of Sakakin identified to date lies in its ability to modulate the lineage commitment of Bone Marrow Mesenchymal Stem Cells (BMSCs). In pathological states like osteoporosis, the balance of BMSC differentiation shifts from bone-forming osteoblasts towards fat-forming adipocytes, leading to bone loss and fat accumulation in the skeleton. Sakakin has been shown to counteract this process by promoting osteogenesis while inhibiting adipogenesis.

Quantitative Data on Biological Activity

While specific IC50 or binding affinity values for Sakakin's direct molecular targets are not yet available in the literature, its effective concentrations in various experimental models have been documented.

| Biological Effect | Model System | Effective Concentration / Dosage | Reference |

| Promotion of Osteoblastic Differentiation | Bone Marrow Mesenchymal Stem Cells (BMSCs) | in vitro | [1] |

| Inhibition of Adipogenic Differentiation | Bone Marrow Mesenchymal Stem Cells (BMSCs) | in vitro | [1][2] |

| Attenuation of Bone Loss | Senescence-Accelerated Mice (SAMP6) | in vivo (Oral Administration) | [3] |

| Inhibition of Osteoclast Formation & Function | RAW264.7 cells | in vitro | [3] |

| Anxiolytic Effects | Mice | 5, 10, 20 mg/kg (Oral Administration) | [4] |

| Antidepressant Effects | Rats (Chronic Stress Model) | Not specified | [5] |

Note: A key study regarding the Wnt/β-catenin pathway was retracted; therefore, specific concentration data from that source has been omitted pending further independent validation.[6]

Signaling Pathways and Molecular Mechanisms

Sakakin exerts its therapeutic effects by modulating at least three critical signaling pathways.

Wnt/β-catenin Signaling Pathway

Sakakin is reported to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for promoting the differentiation of BMSCs into osteoblasts.[2] Activation of this pathway prevents the degradation of the transcriptional co-activator β-catenin. Upon stabilization, β-catenin translocates to the nucleus, where it complexes with transcription factors to activate the expression of key osteogenic genes, such as Runt-related transcription factor 2 (RUNX2) and Osterix (OSX).[1] Concurrently, active Wnt signaling suppresses adipogenic differentiation by inhibiting key transcription factors for adipogenesis like PPAR-γ and C/EBP-α.[1][7]

Caption: Proposed mechanism of Sakakin in the Wnt/β-catenin pathway.

Nrf2/Keap1 Signaling Pathway

Sakakin demonstrates significant antioxidant properties by activating the Nrf2/Keap1 signaling pathway.[3] This pathway is a primary cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Sakakin, Keap1 is modified, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including antioxidant enzymes. This mechanism is particularly relevant in senile osteoporosis, where oxidative stress in osteoclasts contributes to bone loss. By mitigating this stress, Sakakin inhibits osteoclast formation and function.[3]

Caption: Sakakin's activation of the Nrf2/Keap1 antioxidant pathway.

mTOR Signaling Pathway

Sakakin has also been shown to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway, which plays a role in suppressing autophagy in osteoclasts.[3] Autophagy is a cellular degradation process that, when dysregulated in osteoclasts, can contribute to bone resorption. Sakakin treatment leads to increased phosphorylation of mTOR and its downstream effector, p70S6K.[3] Activated mTOR signaling inhibits the formation of autophagosomes, thereby reducing excessive autophagy and preserving bone mass. Interestingly, studies suggest a crosstalk where the inhibitory effect of Sakakin on autophagy can be reversed by an Nrf2 inhibitor, and its effect on Nrf2 signaling can be neutralized by the mTOR inhibitor rapamycin, indicating a complex interplay between these two pathways.[3][8]

Caption: Sakakin's inhibitory effect on autophagy via mTOR signaling.

Experimental Protocols

The following are generalized methodologies based on the techniques cited in the literature for studying the effects of Sakakin. Researchers should optimize these protocols for their specific experimental conditions.

Mesenchymal Stem Cell (MSC) Culture and Differentiation

-

Isolation: BMSCs can be isolated from the bone marrow of mice or other models. The standard protocol involves flushing the marrow from femurs and tibias, followed by culturing in a growth medium. Adherent MSCs are selected and expanded.[9][10]

-

Osteogenic Differentiation: To induce osteogenesis, MSCs are cultured in an osteogenic induction medium, typically containing ascorbic acid, β-glycerophosphate, and dexamethasone. Sakakin (at desired concentrations) is added to the treatment groups. Differentiation is assessed after 7-21 days.

-

Adipogenic Differentiation: To induce adipogenesis, MSCs are cultured in an adipogenic induction medium, often containing isobutylmethylxanthine (IBMX), dexamethasone, insulin, and indomethacin. Sakakin is added to treatment groups. Differentiation is assessed after 14-21 days.

Staining and Visualization

-

Alizarin Red S Staining (for Osteogenesis): This stain detects calcium deposits, an indicator of bone matrix mineralization.

-

Fix differentiated cells with 4% paraformaldehyde for 15 minutes.

-

Wash with distilled water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-

Wash thoroughly with distilled water to remove excess stain.

-

Visualize and quantify the red-stained mineralized nodules.[1]

-

-

Oil Red O Staining (for Adipogenesis): This stain detects neutral lipids within intracellular droplets.

-

Fix differentiated cells with 10% formalin for 30 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 30-60 minutes.

-

Wash with 60% isopropanol, followed by distilled water.

-

Visualize and quantify the red-stained lipid droplets.[1]

-

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from cell lysates using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green master mix and primers specific for target genes (e.g., RUNX2, OSX, PPARG, CEBPA) and a housekeeping gene (e.g., GAPDH).

-

Analyze relative gene expression using the ΔΔCt method.[1]

-

-

Western Blotting:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., β-catenin, p-mTOR, Nrf2, RUNX2) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.[1][3]

-

Summary and Future Directions

Sakakin (Orcinol Glucoside) is a promising natural compound with therapeutic potential, primarily demonstrated in the context of osteoporosis. Its mechanism of action involves the beneficial modulation of the Wnt/β-catenin, Nrf2/Keap1, and mTOR signaling pathways, leading to enhanced bone formation and reduced bone resorption.

For drug development professionals, Sakakin represents a novel scaffold for targeting diseases characterized by imbalances in cellular differentiation and oxidative stress. Future research should prioritize:

-

Identification of Direct Molecular Targets: Elucidating the specific proteins to which Sakakin directly binds is essential for understanding its precise mechanism and for rational drug design.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are required to evaluate its drug-like properties.

-

Quantitative Bioactivity Assays: Establishing robust assays to determine IC50/EC50 values against its direct targets will be crucial for structure-activity relationship (SAR) studies and lead optimization.

-

Validation in Diverse Disease Models: Exploring the efficacy of Sakakin in other metabolic disorders, neurodegenerative conditions, and inflammatory diseases where these signaling pathways are implicated is a logical next step.

This guide provides a foundational understanding of Sakakin's therapeutic potential, offering a starting point for further investigation and development.

References

- 1. Orcinol glucoside facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orcinol glucoside facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Strategies of Mesenchymal Stem Cell Propagation: Adverse Events and Potential Risk of Functional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

The Dual Therapeutic Potential of Sakakin (Orcinol Glucoside): A Technical Guide to its Antioxidant and Anxiolytic Properties

For Immediate Release

A comprehensive technical guide released today details the promising antioxidant and anxiolytic properties of Sakakin, scientifically known as Orcinol glucoside (OG). This document, intended for researchers, scientists, and drug development professionals, consolidates current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The guide aims to provide a foundational resource for the further investigation and potential therapeutic application of this natural compound.

Orcinol glucoside is a phenolic glycoside that can be isolated from the rhizomes of Curculigo orchioides, a plant with a history of use in traditional medicine.[1][2][3] Modern pharmacological studies have begun to validate its traditional applications, with a growing body of evidence pointing to its potent neuroprotective and stress-relieving effects.

Anxiolytic Efficacy: Preclinical Evidence

In-vivo studies utilizing murine models have demonstrated the significant anxiolytic potential of Orcinol glucoside without the sedative effects commonly associated with traditional anxiolytics.[4][5] The following tables summarize the key quantitative findings from these behavioral assays.

Table 1: Anxiolytic Effects of Orcinol Glucoside in the Elevated Plus-Maze (EPM) Test

| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Open Arms (s, mean ± SEM) | Number of Entries into Open Arms (mean ± SEM) |

| Vehicle Control | - | ~25 | ~5 |

| Orcinol Glucoside | 5 | ~45 | ~8 |

| Orcinol Glucoside | 10 | ~55 | ~10 |

| Orcinol Glucoside | 20 | ~60 | ~11 |

| Diazepam (Positive Control) | 1 | ~70 | ~12 |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data adapted from Wang et al., 2015.[4] |

Table 2: Anxiolytic Effects of Orcinol Glucoside in the Hole-Board Test

| Treatment Group | Dose (mg/kg, p.o.) | Number of Head-Dips (mean ± SEM) |

| Vehicle Control | - | ~15 |

| Orcinol Glucoside | 5 | ~25 |

| Orcinol Glucoside | 10 | ~30** |

| Orcinol Glucoside | 20 | ~22 |

| Diazepam (Positive Control) | 1 | ~35*** |

| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data adapted from Wang et al., 2015.[4] |

Table 3: Locomotor Activity of Orcinol Glucoside in the Open-Field Test

| Treatment Group | Dose (mg/kg, p.o.) | Total Locomotion Counts (mean ± SEM) |

| Vehicle Control | - | No significant difference |

| Orcinol Glucoside | 5, 10, 20 | No significant difference |

| Diazepam (Positive Control) | 5 | Significantly decreased |

| Data adapted from Wang et al., 2015.[4] |

Antioxidant Capacity

While specific IC50 values for pure Orcinol glucoside in common antioxidant assays like DPPH and FRAP are not widely reported in the available literature, studies on extracts of Curculigo orchioides, rich in phenolic compounds including Orcinol glucoside, demonstrate significant antioxidant activity.[6] The antioxidant properties of Orcinol glucoside are attributed to its phenolic structure, which enables it to scavenge free radicals and mitigate oxidative stress.[1] One of the key mechanisms underlying its antioxidant effect is the activation of the Nrf2/Keap1 signaling pathway.[7][8]

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

Elevated Plus-Maze (EPM) Test Protocol

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10] The apparatus consists of a plus-shaped maze with two open and two closed arms, elevated from the ground. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

-

A plus-shaped maze made of a non-reflective material.

-

Two opposite arms are enclosed by walls, while the other two are open.

-

The maze is elevated to a height of approximately 50 cm.

-

An automated tracking system or a video camera is used to record the animal's behavior.

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

Orcinol glucoside or a vehicle control is administered orally 30 minutes prior to the test.[4]

-

Each mouse is placed individually in the center of the maze, facing an open arm.[4]

-

The animal is allowed to freely explore the maze for a period of 5-6 minutes.[4]

-

The time spent in the open arms and the number of entries into the open arms are recorded and analyzed. An increase in these parameters is indicative of an anxiolytic effect.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol

The DPPH assay is a common in-vitro method to determine the antioxidant capacity of a compound.[7][11] It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Reagents and Equipment:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).[7]

-

Test compound (Orcinol glucoside) dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).[7]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.[7]

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a specific volume of the test sample or standard to an equal volume of the DPPH working solution.[7]

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[7]

-

Measure the absorbance of the solutions at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the sample.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Orcinol glucoside are underpinned by its interaction with key signaling pathways involved in oxidative stress and mood regulation.

Nrf2/Keap1 Antioxidant Response Pathway

Under conditions of oxidative stress, Orcinol glucoside promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[7][8] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Hypothalamic-Pituitary-Adrenal (HPA) Axis and BDNF-TrkB-CREB Signaling Pathway

The anxiolytic and antidepressant-like effects of Orcinol glucoside are associated with its ability to modulate the HPA axis and activate the BDNF-TrkB-CREB signaling pathway.[5][12][13] Chronic stress leads to hyperactivity of the HPA axis, resulting in elevated levels of stress hormones like corticosterone, and reduced expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. Orcinol glucoside has been shown to reverse these effects.

Conclusion

The compiled evidence strongly suggests that Sakakin (Orcinol glucoside) is a promising natural compound with dual therapeutic potential as an antioxidant and an anxiolytic agent. Its mechanism of action, involving the modulation of key signaling pathways like Nrf2/Keap1 and BDNF-TrkB-CREB, provides a solid scientific basis for its observed effects. This technical guide serves as a comprehensive resource to encourage and facilitate further research into the clinical applications of Orcinol glucoside for the treatment of anxiety and oxidative stress-related disorders.

References

- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Orcinol glucoside improves the depressive-like behaviors of perimenopausal depression mice through modulating activity of hypothalamic-pituitary-adrenal/ovary axis and activating BDNF- TrkB-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

- 13. Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Curculigo orchioides: A Technical Guide for Researchers

An In-depth Examination of Traditional Applications, Phytochemistry, and Pharmacological Mechanisms

Introduction

Curculigo orchioides Gaertn., commonly known as Kali Musli or Xian Mao, is a perennial herb from the Amaryllidaceae family with significant standing in traditional medicine systems, particularly Ayurveda and Traditional Chinese Medicine (TCM).[1][2] The rhizome of the plant is the primary component used in various formulations and is revered for its therapeutic properties, including as an aphrodisiac, adaptogen, and tonic.[1][3][4] While specific ethnobotanical uses by the Sakakin people are not documented in available literature, a wealth of information exists regarding its application in other cultures for treating a wide array of ailments such as impotence, jaundice, asthma, diarrhea, and arthritis.[1][2][3][4]

This technical guide provides a comprehensive overview of the ethnobotanical uses of C. orchioides, its phytochemical composition, and the scientific basis for its pharmacological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key molecular pathways to facilitate further investigation and development.

Traditional and Ethnobotanical Applications

The rhizomes of C. orchioides are a cornerstone of numerous traditional medicinal preparations.

-

In Ayurvedic Medicine : The plant is classified as a "Rasayana" herb, signifying its role in rejuvenation and anti-aging.[2] It is a key ingredient in formulations like Musalyadi Churna and is traditionally used as a potent aphrodisiac and immunomodulator.[2][3] Ayurvedic practitioners also utilize it to treat piles, asthma, bronchitis, and to stimulate the appetite.[4][5]

-

In Traditional Chinese Medicine (TCM) : Known as "Xian Mao," it has been used since the Tang Dynasty to nourish the kidney and liver.[6] It is traditionally prescribed for conditions such as impotence, limb limpness, arthritis of the lumbar and knee joints, and watery diarrhea.[3][4][6] Formulations like Er Xian Tang incorporate the rhizome to treat these ailments.[2][7]

-

Other Folk Uses : Across various Asian countries, it is used for treating skin diseases, gonorrhea, and as a general tonic.[1][3][8]

Phytochemical Composition: A Quantitative Overview

Curculigo orchioides is rich in a diverse array of bioactive compounds, with phenolic glycosides, flavonoids, saponins, and alkaloids being the most prominent classes.[1][2][8][9] The primary bioactive constituent, responsible for many of its pharmacological effects, is the phenolic glycoside curculigoside.[2][7] Quantitative analysis of the rhizome has yielded varying concentrations of these compounds, influenced by geographical location and extraction methods.

Table 1: Quantitative Analysis of Major Phytochemicals in C. orchioides Rhizome

| Phytochemical Class | Compound Example | Concentration Range (mg/g dry extract) | Reference |

| Phenolic Glycosides | Orcinol-β-D-glucoside | 1.27 - 9.16 | [6] |

| Curculigoside | Varies (often a primary component) | [10] | |

| Alkaloids | - | 3.66 - 10.82 | [10] |

| Flavonoids | - | 2.34 – 8.44 | [10] |

| Phenols | - | 11.73 – 54.92 | [10] |

| Tannins | - | Present (quantification varies) | [9] |

Table 2: Bioactive Compounds Identified in Methanolic Extract of C. orchioides Rhizome via GC-MS

| Compound | Peak Area (%) | Predicted Biological Activity | Reference |

| 2,7-Diphenyl-1,6-dioxopyridazino[4,5:2',3']pyrrolo[4',5'-d]pyridazine | 18.36 | Antiepileptic, treatment for renal disease, heart failure | [11] |

| Cyclobarbital | 3.88 | Sedative (used for insomnia) | [11] |

Pharmacological Activities and Mechanisms of Action

Scientific investigations have substantiated many of the traditional claims associated with C. orchioides, revealing a broad spectrum of pharmacological activities. These include antioxidant, anti-inflammatory, anti-diabetic, anti-osteoporotic, neuroprotective, and anticancer effects.[1][6]

Key Signaling Pathway Modulation

The bioactive compounds in C. orchioides, particularly curculigoside, exert their effects by modulating critical intracellular signaling pathways.

-

JAK/STAT and NF-κB Pathways : Curculigoside has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB).[3][12] This inhibition downregulates the inflammatory response and cell proliferation, which is relevant for its anti-inflammatory, anti-arthritic, and potential anti-cancer activities.[3][12][13]

Caption: Curculigoside inhibits inflammatory gene expression by blocking the phosphorylation of JAK2, STAT3, and NF-κB.

-

Wnt/β-catenin Pathway : Curculigoside has also been found to activate the Wnt/β-catenin signaling pathway.[14] In the absence of a Wnt signal, β-catenin is targeted for degradation. Activation of the pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate gene transcription.[15][16] This mechanism is crucial for osteogenic differentiation (bone formation), providing a scientific basis for the traditional use of C. orchioides in treating osteoporosis and bone disorders.[1][13][14]

Caption: Curculigoside promotes osteogenesis by activating the Wnt pathway, leading to β-catenin accumulation and gene transcription.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key assays used to evaluate the pharmacological properties of C. orchioides extracts.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an extract.

-

Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored, non-radical form, DPPH-H. The decrease in absorbance is proportional to the antioxidant activity.[4]

-

Reagents and Equipment :

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

C. orchioides extract

-

Positive control (e.g., Ascorbic acid)

-

UV-Vis Spectrophotometer, pipettes, cuvettes/96-well plate

-

-

Procedure :

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[4][5]

-

Sample Preparation : Prepare a stock solution of the C. orchioides extract in methanol. Create a series of dilutions from this stock solution.

-

Reaction : In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution. [Note: volumes can be scaled down for microplates, e.g., 100 µL of DPPH and 100 µL of sample].

-

Incubation : Mix thoroughly and incubate the reaction mixtures in the dark at room temperature for 30 minutes.[5]

-

Measurement : Measure the absorbance of each solution at 517 nm using the spectrophotometer. Use methanol as a blank.[1][8]

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the DPPH solution without the extract.

-

A_sample is the absorbance of the DPPH solution with the extract.

-

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle : At a low pH, antioxidants in the extract reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant power.[2]

-

Reagents and Equipment :

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM Ferric Chloride (FeCl₃) solution

-

Standard (e.g., Trolox or Ferrous Sulfate)

-

UV-Vis Spectrophotometer, water bath (37°C), pipettes

-

-

Procedure :

-

FRAP Reagent Preparation : Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2][13]

-

Sample Preparation : Prepare dilutions of the C. orchioides extract in a suitable solvent (e.g., deionized water).

-

Reaction : Add 150 µL of the FRAP reagent to a microplate well. Add 20 µL of the diluted sample or standard solution.[13]

-

Incubation : Mix and incubate the plate at 37°C for a defined period (typically 4-30 minutes).[2][13]

-

Measurement : Measure the absorbance at 593 nm.[2]

-

-

Calculation : Construct a standard curve using the absorbance values of the known concentrations of the standard (e.g., Trolox). Use the regression equation from the standard curve to determine the FRAP value of the samples, typically expressed as µmol Trolox Equivalents per gram of dry extract (µmol TE/g).

Caption: General workflow for the phytochemical and pharmacological analysis of Curculigo orchioides extracts.

Conclusion and Future Directions

Curculigo orchioides is a valuable medicinal plant with a rich history of use in traditional medicine, supported by a growing body of scientific evidence. Its diverse phytochemical profile, particularly the presence of curculigoside, underpins its wide range of pharmacological effects, which are mediated through the modulation of key signaling pathways like JAK/STAT/NF-κB and Wnt/β-catenin.

For drug development professionals, C. orchioides represents a promising source of lead compounds for treating inflammatory disorders, osteoporosis, and potentially certain cancers. Future research should focus on the isolation and characterization of additional bioactive compounds, conducting comprehensive in vivo studies and clinical trials to validate its therapeutic efficacy and safety, and developing sustainable cultivation practices for this endangered species. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for advancing these research endeavors.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

- 12. Curculigoside Represses the Proliferation and Metastasis of Osteosarcoma via the JAK/STAT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ultimatetreat.com.au [ultimatetreat.com.au]

- 14. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

preliminary in vitro studies of Sakakin

An in-depth analysis of preliminary in vitro studies on "Sakakin" cannot be provided at this time. Extensive searches of scientific databases and literature have yielded no information on a compound or substance with this name.

This suggests several possibilities:

-

Novelty: "Sakakin" may be a very recent discovery or a proprietary compound that has not yet been described in publicly accessible scientific literature.

-

Nomenclature: The term "Sakakin" could be an internal code name, a non-standard abbreviation, or a misspelling of a different compound.

-

Limited Scope: Research on "Sakakin" might be at a very early, unpublished stage.

To proceed with a comprehensive technical guide that fulfills the user's request for data presentation, detailed experimental protocols, and visualizations, further clarification on the identity of "Sakakin" is required. Researchers, scientists, and drug development professionals interested in this topic are encouraged to provide alternative names, chemical identifiers (such as a CAS number or IUPAC name), or references to any existing publications or patents that mention this substance.

Without this foundational information, the creation of a detailed and accurate technical whitepaper with the specified requirements is not feasible.

Methodological & Application

Application Notes and Protocols for the Extraction of Sakakin from Curculigo orchioides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigo orchioides, commonly known as Kali Musli, is a perennial herb with significant medicinal value in traditional systems of medicine. Its rhizomes are a rich source of various bioactive compounds, including phenolic glycosides, flavonoids, and saponins. Among these, Sakakin (also known as Orcinol glucoside) has garnered considerable interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols for the extraction and purification of Sakakin from the rhizomes of Curculigo orchioides, along with an overview of the signaling pathways it modulates.

Quantitative Data Summary

The yield of Sakakin from Curculigo orchioides rhizomes can vary based on the extraction method and the geographical source of the plant material. The following tables summarize key quantitative data related to the extraction of Sakakin and other relevant compounds.

Table 1: Extraction Yield of Sakakin from Curculigo orchioides Rhizomes

| Extraction Method | Solvent | Yield of Sakakin (mg/g of dried rhizome) | Reference |

| Soxhlet Extraction | 100% Methanol | 1.27 - 9.16 | [1] |

Table 2: Extractive Values of Curculigo orchioides Rhizome Powder

| Solvent | Extractive Value (%) |

| Petroleum Ether | 1.36 |

| Methanol | 6.8 |

Experimental Protocols

Protocol 1: Extraction of Crude Sakakin from Curculigo orchioides Rhizomes

This protocol details the extraction of a crude methanolic extract rich in Sakakin from the dried rhizomes of Curculigo orchioides using a Soxhlet apparatus.

Materials and Reagents:

-

Dried rhizomes of Curculigo orchioides

-

Methanol (analytical grade)

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

-

Grinder

-

Filter paper

Procedure:

-

Preparation of Plant Material:

-

Thoroughly wash the fresh rhizomes of Curculigo orchioides to remove any adhering soil and debris.

-

Shade-dry the rhizomes until they are completely free of moisture.

-

Grind the dried rhizomes into a coarse powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Accurately weigh a desired amount of the powdered rhizome (e.g., 100 g).

-

Place the powdered rhizome in a thimble made of filter paper and insert it into the main chamber of the Soxhlet apparatus.

-

Fill the distillation flask with a sufficient volume of 100% methanol (e.g., 500 mL).

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

-

Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon arm becomes colorless.

-

-

Concentration of the Extract:

-

After the extraction is complete, cool the apparatus and dismantle it.

-

Transfer the methanolic extract from the distillation flask to a round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.

-

Store the crude extract in a desiccator until further processing.

-

Protocol 2: Proposed Purification of Sakakin from the Crude Methanolic Extract

This protocol outlines a general strategy for the purification of Sakakin from the crude methanolic extract using liquid-liquid partitioning and column chromatography.

Materials and Reagents:

-

Crude methanolic extract of Curculigo orchioides

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Distilled water

-

Silica gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Glass column for chromatography

-

Separatory funnel

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Liquid-Liquid Partitioning:

-

Dissolve the crude methanolic extract in a minimal amount of distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar impurities like fats and waxes. Repeat the n-hexane wash 2-3 times.

-

Subsequently, partition the aqueous layer with ethyl acetate to extract compounds of intermediate polarity, including phenolic glycosides like Sakakin. Repeat the ethyl acetate extraction 3-4 times.

-

Collect and pool the ethyl acetate fractions.

-

-

Concentration and Preliminary Purification:

-

Concentrate the pooled ethyl acetate fraction under reduced pressure using a rotary evaporator to obtain a dried residue.

-

This ethyl acetate fraction is enriched with Sakakin.

-

-

Column Chromatography:

-

Silica Gel Column Chromatography (Optional initial step):

-

Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.[2]

-

Collect fractions and monitor them by TLC to identify those containing Sakakin.

-

-

Sephadex LH-20 Column Chromatography (for final purification):

-

Prepare a Sephadex LH-20 column by allowing the resin to swell in methanol.

-

Pack the column with the swollen Sephadex LH-20.

-

Dissolve the Sakakin-containing fractions obtained from the previous step in a small volume of methanol and load it onto the Sephadex LH-20 column.

-

Elute the column with methanol.[3]

-

Collect fractions and monitor by TLC. Fractions showing a single spot corresponding to a Sakakin standard (if available) are pooled.

-

-

-

Final Concentration and Characterization:

-

Combine the pure fractions and concentrate them under reduced pressure to obtain purified Sakakin.

-

The identity and purity of the isolated compound can be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

-

Experimental Workflow and Signaling Pathways

Diagrams

Caption: Experimental workflow for the extraction and purification of Sakakin.

Caption: Proposed mechanism of Sakakin on the Wnt/β-catenin signaling pathway.

Note on Wnt/β-catenin Pathway: A study suggesting that orcinol glucoside (Sakakin) facilitates the shift of mesenchymal stem cell fate to osteoblasts via the Wnt/β-catenin signaling pathway has been retracted.[4] Therefore, the depiction of this pathway should be interpreted with caution pending further research.

Caption: Proposed mechanism of Sakakin on the Nrf2/Keap1 and mTOR signaling pathways.

Description of Signaling Pathways

Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1), leading to its ubiquitination and proteasomal degradation.[5] The binding of a Wnt ligand to its receptor Frizzled and co-receptor LRP5/6 disrupts the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[5] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, promoting the expression of target genes involved in cell proliferation and differentiation.[5] While a retracted study suggested Sakakin could promote osteogenesis through this pathway, further validation is required.

Nrf2/Keap1 Signaling Pathway:

The Nrf2/Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its degradation.[6] In the presence of oxidative stress or inducers like Sakakin, Keap1 is inactivated, leading to the stabilization and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of various antioxidant and detoxification enzymes.[9]

mTOR Signaling Pathway:

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a central component of two distinct protein complexes, mTORC1 and mTORC2. Sakakin has been shown to activate mTOR signaling, leading to the phosphorylation of its downstream effector p70S6K.[7][8] This activation of the mTOR pathway by Sakakin has been linked to the suppression of autophagy, a cellular process of degradation of its own components.[7][8]

Conclusion

The protocols provided in this document offer a comprehensive guide for the extraction and purification of Sakakin from Curculigo orchioides rhizomes. The accompanying information on the signaling pathways modulated by Sakakin provides a foundation for further research into its pharmacological activities and potential therapeutic applications. The detailed methodologies and structured data presentation are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound.

References

- 1. Extraction of glycosides | DOCX [slideshare.net]

- 2. talenta.usu.ac.id [talenta.usu.ac.id]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]

- 7. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Sakakin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakakin (3-Hydroxy-5-methylphenyl β-D-Glucopyranoside) is a glycoside with potential applications in various fields of research and drug development.[1] Accurate and precise quantification of Sakakin in different matrices, including bulk materials, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of Sakakin using High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), two common and powerful analytical techniques.

Quantification of Sakakin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of various compounds.[2][3] Its high resolution, sensitivity, and specificity make it an ideal method for the analysis of Sakakin.[2]

Principle

This method separates Sakakin from other components in a sample based on its hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Sakakin is eluted from the column and detected by a UV-Vis or Photodiode Array (PDA) detector. The concentration of Sakakin is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocol

1.2.1. Instrumentation and Reagents

-

HPLC system with a UV-Vis or PDA detector[2]

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]

-

Autosampler and data acquisition software

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade), acidified with 0.1% formic acid

-

Sakakin reference standard (purity ≥98.0%)[1]

1.2.2. Chromatographic Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program: Start with 10% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 30 °C[6]

-

Detection Wavelength: 280 nm (To be optimized based on Sakakin's UV spectrum)

-

Injection Volume: 10 µL[2]

1.2.3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sakakin reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation (for bulk powder): Accurately weigh a sample of Sakakin, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.

-

Sample Preparation (for biological matrices): Perform a liquid-liquid extraction or solid-phase extraction to isolate Sakakin from the matrix. The extracted sample should be reconstituted in the initial mobile phase and filtered before injection.

1.2.4. Data Analysis

Construct a calibration curve by plotting the peak area of the Sakakin standards against their known concentrations. Determine the concentration of Sakakin in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC method for Sakakin quantification.

| Parameter | Specification |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | ~8.5 min (dependent on exact conditions) |

Experimental Workflow

Caption: Workflow for Sakakin quantification by HPLC.

Quantification of Sakakin by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunoassay used for the quantification of a wide range of molecules.[7] A competitive ELISA is a suitable format for the quantification of small molecules like Sakakin.

Principle

This assay involves the competition between unlabeled Sakakin in the sample and a fixed amount of labeled Sakakin (e.g., conjugated to an enzyme) for binding to a limited number of anti-Sakakin antibody binding sites coated on a microplate. The amount of labeled Sakakin that binds to the antibody is inversely proportional to the concentration of Sakakin in the sample. The signal generated by the enzyme is then measured to determine the concentration of Sakakin.

Experimental Protocol

2.2.1. Materials and Reagents

-

Anti-Sakakin monoclonal antibody

-

Sakakin-enzyme conjugate (e.g., Sakakin-HRP)

-

96-well microplates coated with a capture antibody

-

Sakakin reference standard

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

Substrate solution (e.g., TMB for HRP)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

2.2.2. Assay Procedure

-

Preparation of Standards and Samples: Prepare a series of Sakakin standards (e.g., 0.1, 0.5, 2, 10, 50 ng/mL) and dilute samples in Assay Buffer.

-

Competition: Add 50 µL of standard or sample to the antibody-coated wells. Immediately add 50 µL of Sakakin-enzyme conjugate to each well.

-

Incubation: Incubate the plate for 1-2 hours at room temperature.

-

Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.[7]

-

Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.[7]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

2.2.3. Data Analysis

Generate a standard curve by plotting the absorbance values against the logarithm of the Sakakin standard concentrations. The concentration of Sakakin in the samples is determined by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

The following table summarizes the expected performance of the ELISA method for Sakakin quantification.

| Parameter | Specification |

| Assay Range | 0.1 - 50 ng/mL |

| Sensitivity (LOD) | ~0.05 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Specificity | High (dependent on antibody) |

| Sample Volume | 50 µL |

Experimental Workflow

Caption: Workflow for Sakakin quantification by competitive ELISA.

Method Comparison

| Feature | RP-HPLC | ELISA |

| Principle | Chromatographic Separation | Immunoassay |

| Sensitivity | µg/mL range | ng/mL to pg/mL range |

| Specificity | High (based on retention time and UV spectrum) | Very High (based on antibody-antigen binding) |

| Throughput | Moderate | High |

| Development Time | Moderate | Long (for antibody development) |